molecular formula C16H20N8 B6448607 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549033-45-4

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448607
CAS No.: 2549033-45-4
M. Wt: 324.38 g/mol
InChI Key: JAIXPKTULKCVKL-UHFFFAOYSA-N
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Description

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H20N8 and its molecular weight is 324.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.18109267 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra , suggesting potential interactions with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this bacterium.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically involves the formation of the pyrazine-2-carbonitrile core followed by the construction of the 2-(dimethylamino)-6-methylpyrimidin-4-yl substituent. Key reagents might include pyrazine derivatives, cyanides, and specific alkylating agents. Reaction conditions could involve temperature control, use of specific solvents like DMF or DMSO, and catalyst addition.

  • Industrial Production Methods: For large-scale production, techniques such as flow chemistry could be employed to enhance reaction efficiency and product yield. The industrial process might prioritize safety, waste minimization, and cost-effectiveness.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various reactions, including nucleophilic substitution, electrophilic addition, and oxidation-reduction processes.

  • Common Reagents and Conditions: Reagents might include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

  • Major Products Formed: The resultant products could feature modifications on the pyrazine or pyrimidine rings, potentially leading to structurally diverse derivatives with varied properties.

Scientific Research Applications

  • Chemistry: This compound may serve as an intermediate in organic synthesis, contributing to the development of new molecules and materials.

  • Biology: Its structural components suggest possible interactions with biological targets, making it a candidate for pharmacological research.

  • Medicine: Potentially, it could be explored for its therapeutic properties, including antimicrobial or anticancer activities.

  • Industry: In various industrial applications, this compound might be utilized in the manufacture of specialty chemicals, agrochemicals, or materials science research.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds: When compared to similar compounds like 2-cyanopyrazine or 4-(2,6-dimethylpyrimidin-4-yl)piperazine, this compound's unique combination of functional groups could confer distinct chemical reactivity and biological properties.

  • List of Similar Compounds: Similar compounds might include pyrazine derivatives, pyrimidine-based molecules, and other nitrogen-containing heterocycles.

There you go, a deep dive into the fascinating world of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile! Where to next?

Properties

IUPAC Name

3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-12-10-14(21-16(20-12)22(2)3)23-6-8-24(9-7-23)15-13(11-17)18-4-5-19-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIXPKTULKCVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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